

Spectroscopic Profile of (6-(Trifluoromethyl)pyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B143639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(6-(Trifluoromethyl)pyridin-2-yl)methanol** (CAS No. 131747-53-0). Due to the limited availability of directly published spectra for this specific compound, this document presents a detailed analysis based on data from structurally analogous compounds. The information herein serves as a robust predictive resource for the characterization of **(6-(Trifluoromethyl)pyridin-2-yl)methanol** and related heterocyclic compounds in research and development settings.

Chemical Structure and Properties

- IUPAC Name: **(6-(Trifluoromethyl)pyridin-2-yl)methanol**
- CAS Number: 131747-53-0[1][2][3][4]
- Chemical Formula: C₇H₆F₃NO[2][5]
- Molecular Weight: 177.12 g/mol [5]

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for **(6-(Trifluoromethyl)pyridin-2-yl)methanol**. This data is compiled from closely related structural isomers and derivatives, providing a reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment	Notes
~7.8-8.0	t	H-4 (Pyridine)	The triplet arises from coupling to H-3 and H-5. The electron-withdrawing CF ₃ group at position 6 will shift the pyridyl protons downfield.
~7.5-7.7	d	H-3 or H-5 (Pyridine)	One of the doublets corresponding to the protons ortho and para to the methanol substituent.
~7.4-7.6	d	H-3 or H-5 (Pyridine)	The other doublet for the remaining pyridyl proton.
~4.8	s	-CH ₂ -	A singlet for the methylene protons of the methanol group. The exact chemical shift can be influenced by solvent and concentration.
Variable	br s	-OH	The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with D ₂ O.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment	Notes
~160	C-2 (Pyridine)	Carbon bearing the methanol group.
~148 (q)	C-6 (Pyridine)	Carbon attached to the CF ₃ group, expected to appear as a quartet due to C-F coupling.
~138	C-4 (Pyridine)	The carbon of the trifluoromethyl group will show a characteristic quartet with a large coupling constant.
~125 (q)	-CF ₃	
~120	C-3 or C-5 (Pyridine)	
~118	C-3 or C-5 (Pyridine)	
~64	-CH ₂ OH	The carbon of the hydroxymethyl group.

Note: Predicted NMR data is based on the analysis of similar compounds such as (6-(Trifluoromethyl)pyridin-3-yl)methanol and other substituted pyridines. Actual chemical shifts may vary.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Description
3400-3100 (broad)	O-H stretch	A broad absorption band characteristic of the hydroxyl group, indicating intermolecular hydrogen bonding.
3100-3000	C-H stretch (sp ²)	Aromatic C-H stretching vibrations of the pyridine ring.
2950-2850	C-H stretch (sp ³)	Aliphatic C-H stretching of the methylene group.
~1600, ~1570, ~1470	C=C, C=N stretch	Characteristic aromatic ring stretching vibrations of the pyridine moiety.
1350-1100	C-F stretch	Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group.
~1050	C-O stretch	Stretching vibration of the primary alcohol C-O bond.

Note: Predicted IR data is based on characteristic absorption frequencies for the functional groups present and data from analogous compounds like 2-fluoro-6-(trifluoromethyl)pyridine and 2,6-pyridinedimethanol.[6][7]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Ratio	Fragment Ion	Description
177	$[M]^+$	Molecular ion peak.
176	$[M-H]^+$	Loss of a hydrogen atom.
158	$[M-H_2O]^+$	Loss of water from the molecular ion.
148	$[M-CHO]^+$ or $[M-H-CO]^+$	Loss of a formyl radical or consecutive loss of hydrogen and carbon monoxide.
108	$[M-CF_3]^+$	Loss of the trifluoromethyl group.
78	$[C_5H_4N]^+$	Pyridyl cation, a common fragment in the mass spectra of pyridine derivatives.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as **(6-(Trifluoromethyl)pyridin-2-yl)methanol**.

NMR Spectroscopy

NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.^{[8][9]} The sample is dissolved in a deuterated solvent, commonly Chloroform-d ($CDCl_3$) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[8] 1H NMR spectra are referenced to the residual solvent peak (e.g., 7.26 ppm for $CDCl_3$).^[9] ^{13}C NMR spectra are referenced to the solvent carbon signal (e.g., 77.16 ppm for $CDCl_3$).^[9]

IR Spectroscopy

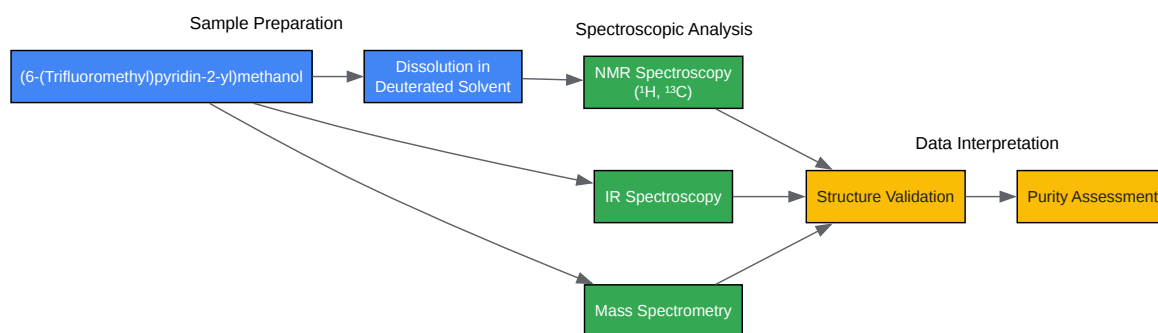
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a KBr pellet. Data is typically collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron Ionization (EI) is a common method for generating ions. High-Resolution Mass Spectrometry (HRMS) can be employed for the precise determination of the molecular formula.[8][10]

Visualizations

Spectroscopic Analysis Workflow



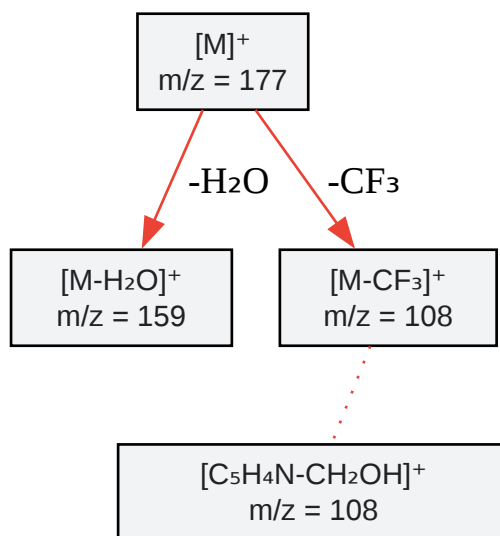
[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Key MS Fragments

Molecular Structure

Key Mass Spectrometry Fragments

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. doronscientific.com [doronscientific.com]
- 2. americanelements.com [americanelements.com]
- 3. esdmedikal.com [esdmedikal.com]
- 4. [6-(Trifluoromethyl)pyridin-2-yl]methanol | [frontierspecialtychemicals.com]
- 5. 131747-53-0 | (6-(Trifluoromethyl)pyridin-2-yl)methanol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. 2-Fluoro-6-(trifluoromethyl)pyridine | $C_6H_3F_4N$ | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Pyridinedimethanol [webbook.nist.gov]
- 8. rsc.org [rsc.org]

- 9. [rsc.org \[rsc.org\]](#)
- 10. [rsc.org \[rsc.org\]](#)
- To cite this document: BenchChem. [Spectroscopic Profile of (6-(Trifluoromethyl)pyridin-2-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b143639#6-trifluoromethyl-pyridin-2-yl-methanol-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b143639#6-trifluoromethyl-pyridin-2-yl-methanol-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com